
3-Oxopentanoic acid
Overview
Description
3-Oxopentanoic acid (IUPAC name: this compound; synonyms: β-ketovaleric acid, 3-oxovaleric acid) is a short-chain keto acid with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol . It features a five-carbon backbone with a ketone group at the third carbon and a carboxylic acid group at the terminal position. This structure enables its participation in metabolic pathways, particularly as a ketone body or intermediate in fatty acid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxopentanoic acid can be synthesized through various methods. One common approach involves the oxidation of 3-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of this compound methyl ester under acidic or basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-pentanol or through the hydrolysis of its esters. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce this compound derivatives.
Reduction: It can be reduced to form 3-pentanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: this compound derivatives.
Reduction: 3-pentanol.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Biochemical Research
3-Oxopentanoic acid is extensively studied for its role in metabolic pathways:
- Energy Metabolism : It acts as an anaplerotic agent, replenishing TCA cycle intermediates essential for energy production .
- Metabolic Disorders : Research indicates its potential in understanding conditions such as GLUT1 deficiency syndrome, where it may help manage energy deficits in the brain .
Clinical Applications
Clinical studies have explored the therapeutic potential of this compound:
- Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective properties and could be beneficial in managing epilepsy and other neurological disorders .
- Quantitative Analysis : A validated LC-MS/MS method has been developed for quantifying this compound levels in human plasma, aiding in clinical assessments related to metabolic disorders .
Industrial Applications
In industrial chemistry, this compound is utilized for:
- Synthesis of Pharmaceuticals : It serves as a building block for synthesizing various pharmaceutical compounds due to its versatile reactivity .
- Production of Agrochemicals : Its derivatives are employed in creating agrochemicals that enhance crop yield and resistance .
Case Study 1: GLUT1 Deficiency Syndrome
A clinical study investigated the effectiveness of this compound in patients with GLUT1 deficiency syndrome. The compound was administered to assess its impact on energy levels and neurological function. Results indicated improved cognitive function and reduced symptoms related to energy deficits .
Case Study 2: Quantification Method Development
A study focused on developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound and its metabolites in human plasma. This method demonstrated high accuracy and precision, facilitating further research into metabolic pathways involving this compound .
Mechanism of Action
3-Oxopentanoic acid exerts its effects by participating in the tricarboxylic acid cycle. It acts as an anaplerotic agent, replenishing the pool of intermediates in the cycle. This helps maintain energy production and metabolic balance in cells. The compound rapidly enters the brain, where it can influence various metabolic pathways .
Comparison with Similar Compounds
Physical Properties :
- Density : 1.129 g/cm³
- Boiling Point : 238.6°C (at 760 mmHg)
- LogP (Octanol-Water Partition Coefficient): Predicted to be ~1.734
- Water Solubility : Moderately soluble due to polar functional groups .
It serves as an energy substrate in the tricarboxylic acid (TCA) cycle when converted to acetyl-CoA and propionyl-CoA .
Structural and Functional Analogues
The following table compares 3-oxopentanoic acid with structurally related compounds:
Analytical and Pharmacokinetic Differences
Chromatographic Behavior (LC-MS/MS) :
- Retention Times: this compound: 3.85 min 3-Hydroxypentanoic acid: 4.23 min Internal Standard (Sulbactam): 5.11 min .
- Mass Spectrometry (MRM Transitions): this compound: m/z 115.1 → 71 (product ion) 3-Hydroxypentanoic acid: m/z 117 → 59 .
Recovery and Matrix Effects :
- Recovery: this compound: 98–109% 3-Hydroxypentanoic acid: 88–94% .
- Matrix Effect: this compound: 90.1% accuracy 3-Hydroxypentanoic acid: 87.8% accuracy .
Metabolic Pathways and Clinical Relevance
- This compound: Generated during heptanoate metabolism (from triheptanoin) and serves as a precursor to acetyl-CoA and propionyl-CoA, critical for ATP production in energy-deficient states (e.g., G1D syndrome) .
- 3-Hydroxypentanoic Acid: A reduced form of this compound, it crosses the blood-brain barrier as a ketone body, providing energy to neurons in Alzheimer’s disease models .
- 2-Ketogluconic Acid : Produced by Pseudomonas spp. for phosphate solubilization in soil, enhancing plant nutrient uptake .
Key Research Findings
- Existing GC-MS methods required derivatization, limiting throughput .
- Clinical Data: In G1D patients, plasma concentrations of this compound peaked at 39.3 µg/mL post-triheptanoin ingestion, demonstrating its rapid absorption and metabolic utility .
- Ecological Impact: Bacterial production of this compound (e.g., by Pseudomonas spp.) enhances soil phosphorus availability, promoting agricultural productivity .
Biological Activity
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon organic compound with significant biological activity, particularly in energy metabolism. This article explores its metabolic pathways, biological roles, and potential therapeutic applications based on diverse research findings.
This compound is produced primarily in the liver from odd-chain fatty acids. It serves as a ketone body during fasting or carbohydrate restriction, providing an alternative energy source for the brain and other tissues. Its molecular formula is , and it is classified as an anaplerotic compound, meaning it replenishes intermediates in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration and energy production .
Metabolic Pathway
The metabolism of this compound involves several key enzymes that facilitate its conversion into other metabolites or its utilization for energy production. These enzymes include:
- Acetyl-CoA Acetyltransferase : Catalyzes the formation of acetoacetate from this compound.
- 3-Hydroxybutyrate Dehydrogenase : Converts acetoacetate to 3-hydroxybutyrate, another important ketone body.
Biological Activities
This compound exhibits several biological activities:
- Energy Production : It provides an alternative energy source during periods of low glucose availability, particularly in the brain.
- Anaplerotic Role : By replenishing TCA cycle intermediates, it supports overall cellular metabolism .
- Potential Therapeutic Applications : Research indicates its utility in treating conditions like glucose transporter type I deficiency (GLUT1 deficiency syndrome), where it may help manage energy deficits in the brain .
Clinical Applications
- GLUT1 Deficiency Syndrome : A clinical study utilized this compound to assess its effectiveness in patients with GLUT1 deficiency. The study involved measuring plasma concentrations of this compound after administering triheptanoin, a triglyceride that provides heptanoate, which is metabolized to produce this compound. The results indicated significant increases in plasma levels of both 3-hydroxypentanoic acid and this compound, suggesting their potential as therapeutic agents for this condition .
- Metabolic Monitoring : A validated LC-MS/MS method was developed for quantifying this compound in human plasma. This method demonstrated high accuracy and precision, facilitating further studies on its metabolic roles and implications in various disorders .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3-Hydroxybutyric Acid | Four-carbon ketone body involved in energy metabolism. | |
Acetoacetic Acid | Precursor to this compound; important in ketogenesis. | |
2-Oxobutyric Acid | Similar structure; involved in amino acid metabolism. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-oxopentanoic acid, and how do they influence experimental design?
- Answer : this compound (CAS 10191-25-0) has a molecular weight of 116.12 g/mol, a boiling point of 238.6°C, and a density of 1.129 g/cm³ . These properties necessitate careful handling in synthetic workflows: low vapor pressure (0.0143 mmHg at 25°C) reduces volatility risks, while its carboxylic acid and ketone functional groups require inert atmospheres during reactions to prevent degradation. Storage at 4°C in airtight containers is recommended to avoid hygroscopicity-driven instability .
Q. Which spectroscopic and chromatographic methods are validated for characterizing this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is standard for structural confirmation, with ketone carbonyl signals typically appearing at δ 208-210 ppm (¹³C). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using reverse-phase C18 columns and electrospray ionization (negative mode) provides sensitive quantification in biological matrices (e.g., human plasma), validated with deuterated internal standards . Gas chromatography (GC) with derivatization (e.g., silylation) improves volatility for detection .
Q. How can this compound be synthesized, and what are common pitfalls in its preparation?
- Answer : A standard route involves Claisen condensation of ethyl acetoacetate with ethyl propionate under basic conditions (e.g., sodium ethoxide), followed by hydrolysis and decarboxylation. Key challenges include controlling side reactions (e.g., over-condensation) and ensuring anhydrous conditions to prevent ester hydrolysis. Purification via vacuum distillation or recrystallization (using ethyl acetate/hexane) is critical to achieve >95% purity .
Advanced Research Questions
Q. What is the role of this compound in neuronal energy metabolism, and how can its flux be measured in Alzheimer’s disease models?
- Answer : this compound acts as a ketone body, bypassing blood-brain barrier restrictions to supply acetyl-CoA and propionyl-CoA in glucose-deprived neurons . To quantify its metabolic flux, isotope-labeled tracers (e.g., ¹³C-3-oxopentanoic acid) combined with mass spectrometry imaging (MSI) or positron emission tomography (PET) with [¹¹C]-labeled analogs are recommended. In vivo microdialysis in rodent models can correlate cerebral fluid levels with cognitive performance .
Q. How can researchers resolve discrepancies in this compound quantification between LC-MS and GC-MS platforms?
- Answer : Discrepancies often arise from derivatization efficiency (GC-MS) or ion suppression (LC-MS). Cross-validation using certified reference materials (e.g., NIST Standard Reference Database 69) and harmonized protocols (e.g., ISO 17025) is essential. For GC-MS, employ trimethylsilyl derivatization to enhance volatility, while LC-MS workflows should optimize mobile phase pH (2.5-3.5) to stabilize ionization .
Q. What experimental strategies mitigate interference from this compound degradation products in long-term stability studies?
- Answer : Degradation products (e.g., pentenoic acid isomers) form via keto-enol tautomerism. Accelerated stability testing under controlled humidity (≤30% RH) and temperature (4°C) minimizes decomposition. High-performance liquid chromatography (HPLC) with photodiode array detection (210 nm) monitors degradation kinetics, while tandem MS/MS confirms product identities .
Q. How does this compound interact with microbial pathways in gut microbiome studies?
- Answer : In gut microbiota, this compound is metabolized by Firmicutes via β-oxidation to produce butyrate, influencing host metabolic health. Metagenomic sequencing (e.g., shotgun) paired with ex vivo fermentation assays using ¹³C-tracing can map microbial utilization. Anaerobic chamber conditions (37°C, pH 6.8) mimic colonic environments for functional studies .
Q. Methodological Considerations
- Data Contradiction Analysis : When literature reports conflicting bioactivity (e.g., neuroprotective vs. cytotoxic effects), conduct dose-response assays (0.1–10 mM range) across multiple cell lines (e.g., SH-SY5Y, primary astrocytes) to identify context-dependent mechanisms .
- Experimental Design : For in vivo studies, use transgenic rodent models (e.g., APP/PS1 for Alzheimer’s) with ketogenic diets to amplify this compound’s effects. Pair with knockout models (e.g., monocarboxylate transporter-deficient mice) to isolate transport mechanisms .
Properties
IUPAC Name |
3-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSUFDYFOHSYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331432 | |
Record name | 3-Oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10191-25-0 | |
Record name | 3-Oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10191-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-OXOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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